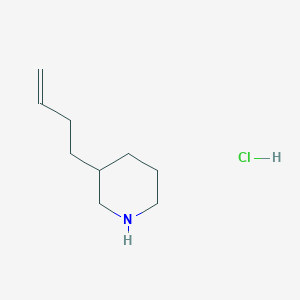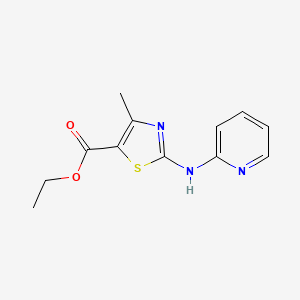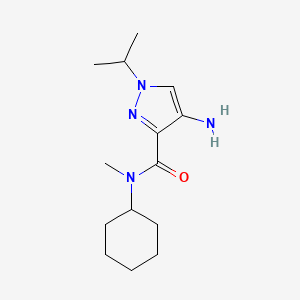
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the compound’s systematic name, its formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other compounds, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties can include acidity or basicity, reactivity with common reagents, and other chemical behaviors.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : This compound has been studied for its role as a corrosion inhibitor. Ansari, Quraishi, and Singh (2015) investigated its effectiveness in preventing corrosion of N80 steel in 15% HCl. They found it to be a promising inhibitor, with techniques like electrochemical impedance spectroscopy and scanning electron microscopy supporting its use (Ansari, Quraishi, & Singh, 2015).
Catalysis in Chemical Synthesis : The compound has been used in the synthesis of various chemical structures. Zolfigol et al. (2013) described its use in the preparation of pyranopyrazoles, highlighting its role in a green, efficient synthesis method (Zolfigol et al., 2013).
Study of Molecular Interactions : Eşme (2021) conducted spectroscopic studies, including nuclear magnetic resonance and infrared spectroscopy, to understand the molecular interactions and properties of a similar compound. This research is crucial for understanding the potential applications of these compounds in materials science (Eşme, 2021).
Antimicrobial Activity : Guna, Bhadani, Purohit, and Purohit (2015) explored the antimicrobial properties of derivatives of this compound. Their research suggests potential applications in the development of new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Lubricant Additives : Salih and Al-Messri (2022) synthesized derivatives of the compound and evaluated them as additives for lubricating oils, assessing their effectiveness as corrosion inhibitors and antioxidants (Salih & Al-Messri, 2022).
Safety And Hazards
This includes the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions when handling the compound.
Zukünftige Richtungen
This can include potential applications for the compound, areas for future research, and unanswered questions about its properties or behavior.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLMZPRPIMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)


![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)


![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)